Isopromethazine
Overview
Description
Isopromethazine is an antihistamine and anticholinergic of the phenothiazine chemical class . It is structurally analogous to promethazine .
Synthesis Analysis
Isopromethazine hydrochloride was synthesized in gram quantities using a method which ensures that the isopromethazine is not contaminated with promethazine hydrochloride .
Molecular Structure Analysis
The molecular formula of Isopromethazine is C17H20N2S . Its average mass is 284.419 Da and its monoisotopic mass is 284.134705 Da .
Physical And Chemical Properties Analysis
Isopromethazine has a density of 1.1±0.1 g/cm³ . Its boiling point is 403.4±34.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.5±3.0 kJ/mol . The flash point is 197.8±25.7 °C . The index of refraction is 1.623 .
Scientific Research Applications
Complex Formation
- Isopromethazine acts as a bidentate ligand in the formation of lanthanide(III) nitrate complexes. It coordinates through heterocyclic nitrogen and tertiary alkyl side chain nitrogen atoms. These complexes have been characterized by various analytical methods, revealing weak covalent character in the metal-ligand bond (Keshavan & Chandrashekara, 1998).
Metabolite Activation
- Isopropylhydrazine, a metabolite of iproniazid (related to isopromethazine), is oxidized by cytochrome P-450 enzymes in human and rat liver microsomes to form reactive acylating and alkylating agents. This correlates with hepatic cellular necrosis, indicating potential liver toxicity (Nelson et al., 1976).
Analytical Characterization
- Analytical studies focus on the differentiation and characterization of isopromethazine and related compounds. Techniques such as liquid chromatography are used for the separation and analysis of isopromethazine and its isomers, highlighting the importance of precise analytical methods in pharmaceutical quality control (Piperaki et al., 1994).
Cardiovascular Research
- In cardiovascular research, isopromethazine's effects have been studied in various models. For instance, its impact on cardiac contractility and electrophysiological parameters has been evaluated, contributing to a better understanding of its cardiovascular implications (Hermiller et al., 1982).
Drug Development and Optimization
- Isopromethazine and related compounds are studied for their roles in the development and optimization of new drugs. This includes assessing their pharmacokinetic properties, potential therapeutic applications, and interaction with biological systems (Tu et al., 2018).
Environmental Impact
- The environmental impact of isopromethazine and related substances, particularly their degradation processes and effects on ecosystems, is another area of research. Studies focus on factors affecting their degradation and the potential use of advanced oxidation processes for their removal from the environment (Gao et al., 2013).
Safety And Hazards
Isopromethazine should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNHCKZJGQDWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952662 | |
Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopromethazine | |
CAS RN |
303-14-0 | |
Record name | N,N,β-Trimethyl-10H-phenothiazine-10-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopromethazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10H-Phenothiazine-10-ethanamine, N,N,β-trimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROMETHAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044033O3TY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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